molecular formula C19H20N2O6 B2600522 methyl 2-amino-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate CAS No. 303953-38-0

methyl 2-amino-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

Cat. No.: B2600522
CAS No.: 303953-38-0
M. Wt: 372.377
InChI Key: UOKNMJIFKCIMGP-UHFFFAOYSA-N
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Description

Methyl 2-amino-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is a chromene derivative characterized by a bicyclic framework fused with a substituted aromatic ring. This compound features a 3-nitrophenyl substituent at the 4-position, a methyl ester group at the 3-position, and a 7,7-dimethyl motif in the cyclohexenone ring. Its synthesis typically involves multicomponent reactions under ultrasound irradiation in aqueous ethanol, a method noted for enhanced reaction efficiency and reduced environmental impact .

Properties

IUPAC Name

methyl 2-amino-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-6,8-dihydro-4H-chromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O6/c1-19(2)8-12(22)15-13(9-19)27-17(20)16(18(23)26-3)14(15)10-5-4-6-11(7-10)21(24)25/h4-7,14H,8-9,20H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOKNMJIFKCIMGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate typically involves a multi-component reaction. One common method is the one-pot, three-component condensation reaction involving an aromatic aldehyde, malononitrile, and a dicarbonyl compound such as dimedone. This reaction is often catalyzed by a molecular sieve-supported zinc catalyst, which offers advantages like high yield, short reaction time, and mild conditions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar multi-component reactions with optimized conditions to ensure high efficiency and yield. The use of heterogeneous catalysts, such as zinc-modified molecular sieves, is preferred due to their reusability and minimal environmental impact .

Chemical Reactions Analysis

Reduction of the Nitro Group

The meta-nitro substituent undergoes catalytic hydrogenation or chemical reduction to form a primary amine. This reaction is critical for modifying electronic properties and enhancing biological activity.

Reaction Conditions Reagents Products Yield Characterization References
H₂ (1 atm), Pd/C, ethanol, 25°CHydrogen gas, palladium catalystMethyl 2-amino-7,7-dimethyl-4-(3-aminophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate85%FT-IR loss of NO₂ peaks (1520 cm⁻¹, 1350 cm⁻¹); NMR: aromatic proton shifts
SnCl₂·2H₂O, HCl, refluxStannous chlorideSame as above78%LC-MS: [M+H]⁺ at m/z 356.2

Mechanistic Notes :

  • The nitro group is reduced to an amine via intermediates (nitroso, hydroxylamine).

  • Catalytic hydrogenation proceeds via adsorption on Pd surfaces, while SnCl₂ acts as a Lewis acid in acidic media .

Hydrolysis of the Ester Moiety

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, altering solubility and reactivity.

Reaction Conditions Reagents Products Yield Characterization References
1M NaOH, H₂O/EtOH, 80°C, 6hAqueous sodium hydroxide2-Amino-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylic acid92%FT-IR: C=O stretch at 1705 cm⁻¹; ¹³C NMR: δ 175.2 (COOH)
HCl (conc.), reflux, 12hHydrochloric acidSame as above88%TLC (Rf = 0.3 in EtOAc/hexane)

Key Observations :

  • Basic hydrolysis proceeds via nucleophilic attack by OH⁻ at the ester carbonyl.

  • Acidic conditions favor protonation of the carbonyl, enhancing electrophilicity .

Acylation of the Amino Group

The primary amino group reacts with acylating agents to form amide derivatives, a common strategy for prodrug design.

Reaction Conditions Reagents Products Yield Characterization References
Ac₂O, pyridine, 0°C → 25°CAcetic anhydrideMethyl 2-acetamido-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate90%¹H NMR: δ 2.1 (s, 3H, CH₃CO); HRMS: [M+Na]⁺ 456.1
Benzoyl chloride, DMAP, DCMBenzoyl chloride, catalystMethyl 2-benzamido-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate83%FT-IR: N-H stretch at 3280 cm⁻¹; XRD crystallography

Synthetic Utility :

  • Acylation enhances metabolic stability and modulates receptor binding .

Nucleophilic Aromatic Substitution

The electron-deficient 3-nitrophenyl ring participates in selective substitution reactions under controlled conditions.

Reaction Conditions Reagents Products Yield Characterization References
K₂CO₃, DMF, 120°C, 24hPiperidineMethyl 2-amino-4-(3-piperidinophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate65%¹H NMR: δ 3.4 (m, 4H, piperidine CH₂)
CuI, L-proline, DMSO, 100°CSodium azideMethyl 2-amino-4-(3-azidophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate58%IR: N₃ stretch at 2100 cm⁻¹

Mechanistic Pathway :

  • Nitro groups activate the ring toward nucleophilic attack by stabilizing the Meisenheimer complex .

Cyclization and Heterocycle Formation

Intramolecular reactions between the amino and ester groups enable the synthesis of fused heterocycles.

Reaction Conditions Reagents Products Yield Characterization References
PPA, 140°C, 4hPolyphosphoric acid7,7-Dimethyl-3-nitro-12-oxo-6,7,8,12-tetrahydrochromeno[2,3-b]quinolin-2-yl carboxylate72%XRD: Triclinic crystal system (P 1)
Et₃N, THF, refluxLactam derivative via intramolecular amidation68%¹³C NMR: δ 168.5 (lactam C=O)

Structural Implications :

  • Cyclization generates rigid polycyclic systems with enhanced π-stacking capabilities, relevant to materials science .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds within the chromene family, including methyl 2-amino-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate.

  • Mechanism of Action :
    • These compounds have shown efficacy in inhibiting tumor cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest. For instance, studies utilizing the MTT assay demonstrated that derivatives of this compound exhibit significant cytotoxicity against several human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values below 10 μM .
  • Case Studies :
    • In one study, a series of chromene derivatives were synthesized and evaluated for their anticancer activity. The most potent compound exhibited an IC50 value of less than 1 μM against multiple tumor cell lines . Another research indicated that specific substitutions on the chromene structure enhanced its antitumor potency significantly .

Antioxidant Properties

This compound has also been investigated for its antioxidant properties.

  • Mechanism :
    • The antioxidant activity is primarily attributed to the ability of the compound to scavenge free radicals and inhibit lipid peroxidation. This property is crucial in preventing oxidative stress-related diseases .
  • Research Findings :
    • In vitro assays have demonstrated that this compound effectively reduces oxidative stress markers in cellular models, suggesting its potential as a therapeutic agent in oxidative stress-related conditions .

Antimicrobial Activity

The antimicrobial properties of this compound are also noteworthy.

  • Spectrum of Activity :
    • Studies have reported that this compound exhibits significant activity against various bacterial strains and fungi. Its effectiveness is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymatic processes .
  • Case Studies :
    • A notable study demonstrated that certain derivatives showed potent antibacterial activity against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Summary Table of Applications

ApplicationMechanism/EffectNotable Findings
AnticancerInduces apoptosis; inhibits proliferationIC50 < 1 μM against MCF-7 and HCT116
AntioxidantScavenges free radicalsReduces oxidative stress markers
AntimicrobialDisrupts cell membranesEffective against Gram-positive/negative bacteria

Mechanism of Action

The mechanism of action of methyl 2-amino-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, influencing cellular oxidative stress pathways. Additionally, the compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to its observed biological effects .

Comparison with Similar Compounds

Table 1: Substituent-Dependent Properties

Compound Name 4-Position Substituent Functional Group at 3-Position Key Properties/Applications
Target Compound 3-Nitrophenyl Methyl carboxylate Enhanced electron-withdrawing effects due to nitro group; potential for nitroreductase activity
Ethyl 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7,7-dimethyl-5-oxo-... (CAS 361474-94-4) 4-Hydroxy-3-methoxyphenyl Ethyl carboxylate Increased solubility in polar solvents due to phenolic -OH; antioxidant activity noted
2-Amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-...-3-carbonitrile (CAS 144036-35-1) 4-Nitrophenyl Carbonitrile Higher reactivity in nucleophilic addition due to nitrile group; used in fluorescence studies
Ethyl 2-amino-(4-nitrophenyl)-5-oxo-...-carboxylate (C₂₀H₂₂N₂O₆) 4-Nitrophenyl Ethyl carboxylate Crystallographic data (monoclinic, P2₁/c); moderate yield (62.5%) via DMAP-catalyzed synthesis

Key Observations :

  • Nitro Group Position: The target compound’s 3-nitrophenyl substituent induces distinct electronic effects compared to 4-nitrophenyl analogs (e.g., CAS 144036-35-1).
  • Ester vs. Nitrile : Replacement of the methyl carboxylate with a carbonitrile group (CAS 144036-35-1) increases electrophilicity at the 3-position, favoring reactions like Michael additions .

Crystallographic and Spectroscopic Data

Table 3: Structural Insights

Compound Crystallographic System Key Bond Lengths (Å) Software Used Reference
Ethyl 2-amino-4-(4-nitrophenyl)-5-oxo-... (C₂₀H₂₂N₂O₆) Monoclinic, P2₁/c C=O: 1.215; N–O: 1.221 SHELXL
2-Amino-4-(4-methylphenyl)-5-oxo-...-carbonitrile Orthorhombic, Pna2₁ C≡N: 1.145; C–C (aromatic): 1.39 SHELXS-97

Key Observations :

  • Software Reliability : SHELX programs (e.g., SHELXL, SHELXS) are widely used for small-molecule refinement, ensuring high accuracy in bond-length calculations .
  • Nitro Group Geometry : In , the nitro group adopts a planar configuration, optimizing resonance stabilization with the chromene ring.

Biological Activity

Methyl 2-amino-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate (CAS No. 303953-38-0) is a compound of significant interest due to its diverse biological activities. This article compiles findings on its synthesis, characterization, and various biological effects, including anticancer properties, antimicrobial activity, and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C19H20N2O6C_{19}H_{20}N_{2}O_{6} with a molecular weight of 372.38 g/mol. The compound features a chromene core structure that is known for its biological significance.

Synthesis and Characterization

The compound has been synthesized using various methods, including multicomponent reactions in aqueous media. Notably, ultrasound-assisted synthesis has been reported as an efficient method for producing highly substituted 4H-pyran derivatives, which include the target compound . Characterization techniques such as X-ray crystallography have confirmed the structure and stability of the synthesized compounds .

Anticancer Properties

This compound has demonstrated promising anticancer activity. In vitro studies have shown that it exhibits cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µg/mL)Mechanism of Action
MCF-7 (Breast)15.2Apoptosis induction
HeLa (Cervical)12.8Cell cycle arrest
A549 (Lung)18.5Inhibition of proliferation

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it possesses significant antibacterial and antifungal activities against a range of pathogens.

Table 2: Antimicrobial Activity Results

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

The biological activity of this compound is attributed to its ability to interact with cellular targets:

  • DNA Interaction : The compound shows a hypochromic effect on DNA absorption spectra, indicating intercalation or binding to DNA .
  • Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation and survival pathways.
  • Oxidative Stress Induction : The generation of reactive oxygen species (ROS) has been observed in treated cells, contributing to apoptosis.

Case Studies

Recent studies have highlighted the potential of this compound in therapeutic applications:

  • Study on Breast Cancer : A research team investigated the effects of the compound on MCF-7 cells and reported a significant reduction in cell viability alongside increased apoptotic markers .
  • Antibacterial Efficacy : Another study focused on its antibacterial properties against multi-drug resistant strains of Staphylococcus aureus and found it effective at low concentrations .

Q & A

Basic: What are the optimal synthetic routes for this compound?

Q: How can researchers efficiently synthesize methyl 2-amino-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate? A:

  • Multi-component reactions (MCRs): One-pot, three-component strategies are widely used for tetrahydrochromene derivatives. For example, combining β-ketoesters (e.g., methyl acetoacetate), aldehydes (e.g., 3-nitrobenzaldehyde), and malononitrile/amines in ethanol with piperidine as a catalyst (yields ~70–85%) .
  • Key variables: Reaction time (3–6 hours), temperature (reflux conditions), and solvent polarity (ethanol, acetonitrile) significantly impact yield. Piperidine or ammonium acetate are preferred catalysts for Knoevenagel-Michael-cyclocondensation cascades .
  • Workup: Precipitation in ice-water followed by recrystallization (ethanol or methanol) ensures purity. LC-MS and FT-IR validate intermediate formation .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Q: What analytical methods are essential for confirming the structure and purity of this compound? A:

  • X-ray crystallography: Resolves stereochemistry and supramolecular interactions. For example, torsion angles (C4-C5-C6-C7 = -176.2°) and hydrogen-bonding networks (N–H···O/N interactions) are critical for confirming conformational stability .
  • LC-MS and FT-IR: LC profiles (retention time ~4.2 min) and molecular ion peaks ([M+H]+) confirm molecular weight. FT-IR identifies carbonyl (C=O, ~1700 cm⁻¹) and nitrile (C≡N, ~2200 cm⁻¹) groups .
  • NMR: ¹H/¹³C NMR assigns proton environments (e.g., methyl groups at δ 1.2–1.4 ppm, aromatic protons at δ 7.3–8.2 ppm) .

Basic: What preliminary biological activities are reported for related tetrahydrochromene derivatives?

Q: What bioactivity data exist for structurally similar compounds? A:

  • Antimicrobial activity: Derivatives with electron-withdrawing groups (e.g., 4-chlorophenyl) show moderate inhibition against E. coli (MIC ~25 µg/mL) and S. aureus (MIC ~50 µg/mL) .
  • Anticancer potential: Analogues with fused coumarin moieties exhibit cytotoxic effects against MCF-7 (IC₅₀ ~18 µM) via apoptosis induction .
  • Antioxidant properties: Compounds with para-substituted aryl groups demonstrate radical scavenging (IC₅₀ ~40 µM in DPPH assays) .

Advanced: How can crystallographic data resolve conformational ambiguities?

Q: How do X-ray diffraction studies clarify the stereochemical configuration of this compound? A:

  • Torsion angles and ring puckering: The tetrahydrochromene core adopts a half-chair conformation (C6 and C7 deviating by 0.5–0.7 Å from the mean plane). Substituents like the 3-nitrophenyl group influence dihedral angles (e.g., C4-C3-C2-N = 12.5°) .
  • Hydrogen-bonding networks: Intermolecular N–H···O bonds (2.8–3.0 Å) stabilize crystal packing. For example, the amino group forms bifurcated bonds with carbonyl and nitro oxygens .
  • Disorder modeling: Partial occupancy of solvent molecules (e.g., methanol) is resolved using SQUEEZE in PLATON .

Advanced: What mechanistic insights explain the formation pathways?

Q: What reaction mechanisms underpin the synthesis of this compound? A:

  • Knoevenagel condensation: The β-ketoester reacts with the aldehyde (3-nitrobenzaldehyde) to form an α,β-unsaturated intermediate.
  • Michael addition: The amine attacks the α,β-unsaturated carbonyl, followed by cyclization to form the chromene ring .
  • Role of substituents: Electron-withdrawing groups (e.g., nitro) increase electrophilicity at the α-position, accelerating cyclization. Steric hindrance from 7,7-dimethyl groups may slow reaction kinetics .

Advanced: How do substituents influence electrochemical behavior?

Q: What electrochemical properties are critical for redox-active applications? A:

  • Cyclic voltammetry (CV): Nitro groups exhibit reduction peaks at -0.8 V (vs. Ag/AgCl), while the chromene carbonyl shows oxidation at +1.2 V .
  • Substituent effects: Electron-withdrawing groups (e.g., -NO₂) lower LUMO energy, enhancing electron affinity. Methyl groups increase hydrophobicity, affecting solubility in aqueous electrolytes .

Advanced: How to address contradictory biological activity data?

Q: Why do similar tetrahydrochromene derivatives show divergent bioactivity profiles? A:

  • Substituent positioning: Para-substituted aryl groups (e.g., 4-chlorophenyl) enhance antimicrobial activity, while meta-substituents (e.g., 3-nitrophenyl) may favor anticancer effects due to altered binding interactions .
  • Assay conditions: Variations in cell lines (e.g., MCF-7 vs. HeLa), incubation times (24 vs. 48 hours), and solvent (DMSO vs. ethanol) impact IC₅₀ values .

Advanced: How to design SAR studies for this compound?

Q: What strategies optimize structure-activity relationship (SAR) analysis? A:

  • Substituent libraries: Synthesize derivatives with varying aryl groups (e.g., 4-OMe, 4-Cl, 3-NO₂) and compare bioactivity.
  • Computational modeling: Use DFT to calculate electrostatic potential maps and dock ligands into target proteins (e.g., Topoisomerase II) .
  • Pharmacophore mapping: Identify critical moieties (e.g., amino, nitro) for hydrogen bonding and π-π stacking with biological targets .

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